molecular formula C19H15BrN4O2 B2953307 N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923217-98-5

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Katalognummer B2953307
CAS-Nummer: 923217-98-5
Molekulargewicht: 411.259
InChI-Schlüssel: GPYJZPWVFPFBTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as BRP-7, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. BRP-7 is a synthetic compound that belongs to the class of indole-oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their antimicrobial efficacy. A study by (Gul et al., 2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds showed significant activity against selected microbial species. The investigation revealed that certain derivatives were potent antimicrobial agents, suggesting their potential for further development as therapeutic agents against microbial infections.

Anti-inflammatory and Anticonvulsant Applications

Research has identified 1,3,4-oxadiazole derivatives with anti-inflammatory and anticonvulsant activities. For example, (Nargund et al., 1994) synthesized derivatives exhibiting anti-inflammatory activity in vivo, while (Nath et al., 2021) developed compounds showing significant anticonvulsant effects. These findings underscore the therapeutic potential of 1,3,4-oxadiazole derivatives in treating inflammation and seizure disorders.

Antimicrobial and Hemolytic Activity

The synthesis and biological screening of novel 1,3,4-oxadiazole derivatives have demonstrated not only antimicrobial properties but also a favorable hemolytic activity profile. Research by (Rehman et al., 2016) showed that these compounds possess variable antimicrobial efficacy against a panel of microbes, with some derivatives showing less toxicity, making them candidates for further biological evaluation.

Enzyme Inhibition and Therapeutic Potential

The enzyme inhibition properties of 1,3,4-oxadiazole derivatives have also been explored, with some compounds demonstrating significant activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential therapeutic applications for diseases associated with enzyme dysfunction, such as Alzheimer's disease. Studies like those conducted by (Siddiqui et al., 2013) provide insight into the multifaceted applications of these compounds in medicinal chemistry.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYJZPWVFPFBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.